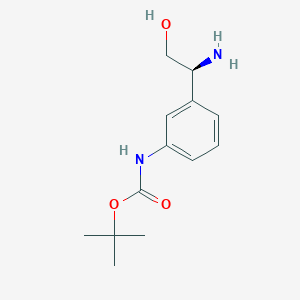
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Bases: Triethylamine, sodium hydroxide (NaOH)
Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Tert-butyl carbanilate: Another compound with a tert-butyl carbamate group attached to a phenyl ring.
Tert-butyl (4-bromobenzyl)carbamate: A derivative with a bromine substituent on the phenyl ring.
Uniqueness
Tert-butyl (S)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both an amino and a hydroxyethyl group on the phenyl ring. This dual functionality allows for more diverse chemical transformations and applications compared to simpler tert-butyl carbamates .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
AINUYRZOJOEQHC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


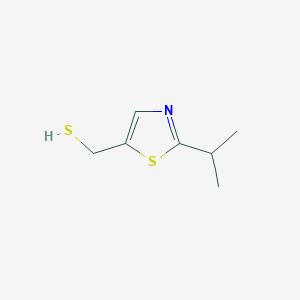
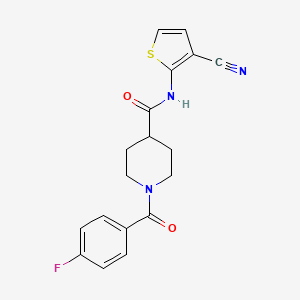
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
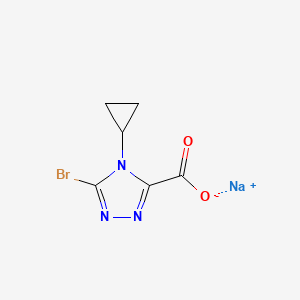
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)
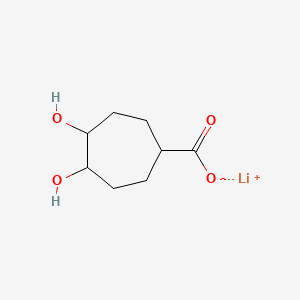
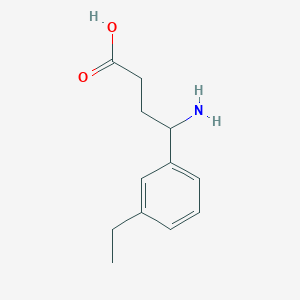
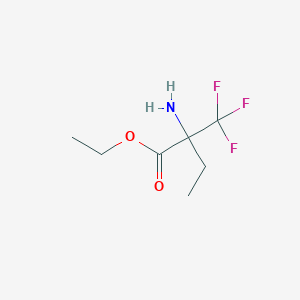
![2-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13569111.png)
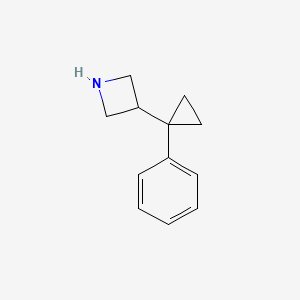
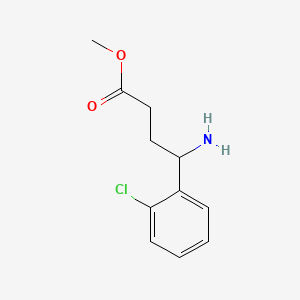
![(Bicyclo[2.2.1]heptan-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B13569120.png)
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
